N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Description

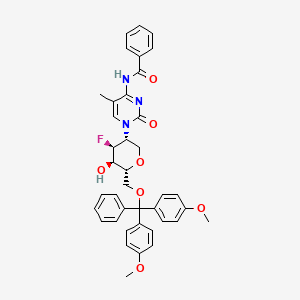

This compound is a benzamide derivative featuring a tetrahydro-2H-pyran (sugar-like) ring system substituted with a bis(4-methoxyphenyl)(phenyl)methoxy protective group, a fluoro group at position 4, a hydroxyl group at position 5, and a methyl group on the dihydropyrimidinone moiety. The bis(4-methoxyphenyl)(phenyl)methoxy group is commonly used in oligonucleotide synthesis to protect hydroxyl functionalities during solid-phase synthesis . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the dihydropyrimidinone core may contribute to base-pairing interactions in nucleic acid analogs .

Properties

Molecular Formula |

C39H38FN3O7 |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

N-[1-[(3R,4S,5R,6R)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C39H38FN3O7/c1-25-22-43(38(46)42-36(25)41-37(45)26-10-6-4-7-11-26)32-23-49-33(35(44)34(32)40)24-50-39(27-12-8-5-9-13-27,28-14-18-30(47-2)19-15-28)29-16-20-31(48-3)21-17-29/h4-22,32-35,44H,23-24H2,1-3H3,(H,41,42,45,46)/t32-,33-,34+,35-/m1/s1 |

InChI Key |

BVXSQOVGJQCWER-NDLNHBFLSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@@H]3CO[C@@H]([C@H]([C@H]3F)O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3COC(C(C3F)O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Biological Activity

N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be described by the following IUPAC name:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may act on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease by cleaving amyloid precursor proteins .

- Antioxidant Properties : Studies suggest that the compound possesses antioxidant properties, which can help mitigate oxidative stress in various cellular contexts .

- Antitumor Activity : Preliminary investigations indicate that the compound may exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits β-secretase activity | |

| Antioxidant Activity | Reduces oxidative stress | |

| Antitumor Effects | Induces apoptosis in cancer cells |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitumor Study : A study conducted by Minu et al. (2009) evaluated the antitumor effects of similar compounds and suggested that modifications in the chemical structure could enhance efficacy against specific cancer cell lines .

- Neuroprotective Effects : Research focusing on neurodegenerative diseases has indicated that compounds with similar structures may protect neuronal cells from apoptosis induced by amyloid-beta toxicity .

- Antioxidant Assessment : A recent study demonstrated that derivatives of this compound showed significant antioxidant activity in vitro, suggesting potential use in conditions characterized by oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Physicochemical and Analytical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.